Solantine Blue FF

Description

Solantine Blue FF (Colour Index [CI] 34140) is a synthetic dye belonging to the Solantine series, which includes acid dyes primarily used in specialized industrial applications. It is cataloged under CAS number 4399-55-7 and is commercially available as a biological stain and a component in electrophotographic liquid developers . Key applications include:

Properties

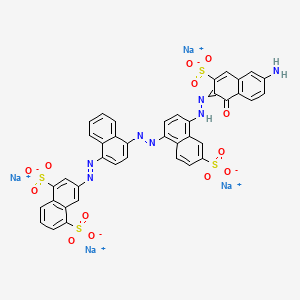

IUPAC Name |

tetrasodium;3-[[4-[[4-[2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H27N7O13S4.4Na/c41-22-8-10-25-21(16-22)17-38(64(58,59)60)39(40(25)48)47-46-35-15-14-34(28-11-9-24(20-30(28)35)61(49,50)51)45-44-33-13-12-32(26-4-1-2-5-27(26)33)43-42-23-18-31-29(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54;;;;/h1-20,46H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYAFVUUUYMNOP-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=C(C=C5)NN=C7C(=CC8=C(C7=O)C=CC(=C8)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H23N7Na4O13S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Solantine Blue FF typically involves the condensation of benzaldehyde derivatives with dimethylaniline in the presence of a Lewis acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired dye.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at a controlled rate, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization and filtration processes to obtain the final dye in its pure form.

Chemical Reactions Analysis

Types of Reactions: Solantine Blue FF undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form quinonoid structures, which can alter its color properties.

Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or pale-colored.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are employed.

Major Products Formed:

Oxidation: Quinonoid derivatives.

Reduction: Leuco compounds.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Solantine Blue FF has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

Biology: Employed in staining techniques for visualizing cellular components under a microscope.

Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.

Industry: Utilized in the production of colored plastics, textiles, and paper products.

Mechanism of Action

The mechanism of action of Solantine Blue FF involves its ability to absorb light and undergo electronic transitions. The dye molecules absorb photons, leading to the excitation of electrons to higher energy states. This process is responsible for the vibrant blue color observed. In biological applications, the dye can interact with cellular components, allowing for visualization under specific lighting conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Solantine Pink 4BL (CI 25380)

- Structural Similarity : Both belong to the Solantine series, suggesting shared sulfonated aromatic frameworks for solubility and ionic interactions.

- Functional Differences :

2.2. Solanthrene Blue

- Classification : Solanthrene Blue is a vat dye, requiring chemical reduction for application, unlike the acid dye this compound .

- Stability : Vat dyes like Solanthrene Blue exhibit superior wash-fastness due to covalent bonding with fibers, whereas this compound’s ionic bonding may limit durability in textiles .

2.3. Xylene Cyanol FF

- Chemical Class: Xylene Cyanol FF (a triarylmethane dye) shares sulfonate groups with this compound but differs in core structure .

- Applications : Primarily a tracking dye in electrophoresis, contrasting with this compound’s role in toners and staining .

2.4. Toluidine Blue (CI 52040)

- Ionic Nature : Toluidine Blue is a basic dye with cationic properties, while this compound is anionic due to sulfonate groups .

- Biological Use : Both are biological stains, but Toluidine Blue is preferred for metachromatic staining of tissues (e.g., mast cells), whereas this compound’s specificity remains unclear .

Research Findings and Contrasts

- Electrophotographic Utility: this compound outperforms non-ionic dyes (e.g., Solanthrene Blue) in liquid developers due to its charged nature, ensuring stable dispersion .

- Commercial Availability: Solantine dyes (Blue FF, Pink 4BL) are marketed by specialized suppliers like City Chemical LLC, whereas Xylene Cyanol FF is widely available from general reagent providers .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Solantine Blue FF, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves condensation reactions under controlled pH and temperature. To ensure reproducibility, document reaction conditions (e.g., molar ratios, solvent purity, catalyst type) and validate intermediates via HPLC or NMR . Include stepwise purification protocols (e.g., column chromatography) and report yield percentages with error margins (±5%). Cross-reference with established literature to confirm spectral data (e.g., UV-Vis λmax at 620 nm) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- Spectroscopic Methods : NMR (¹H/¹³C) for functional group verification, FT-IR for bond vibration analysis.

- Chromatographic Methods : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

- Thermal Analysis : TGA/DSC to assess stability under varying temperatures .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s photostability under varying environmental conditions?

- Methodological Answer :

- Controlled Variables : Light intensity (e.g., 1000 W/m²), wavelength (UV vs. visible spectrum), and exposure duration.

- Degradation Metrics : Monitor absorbance changes at λmax over time, using kinetic models (e.g., zero/first-order decay).

- Environmental Simulation : Use climate chambers to replicate humidity (30–90% RH) and temperature (25–50°C) .

- Validation : Compare with control samples and statistically analyze replicates (n ≥ 3) using ANOVA .

Q. How can contradictions in spectral data between synthesized batches of this compound be resolved?

- Methodological Answer :

- Error Source Analysis : Check instrumentation calibration (e.g., NMR shimming, HPLC column degradation).

- Cross-Validation : Use alternative techniques (e.g., X-ray crystallography for crystal structure confirmation).

- Batch Comparison : Statistically compare peak retention times (HPLC) and δ values (NMR) across batches via t-tests (p < 0.05 threshold) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer :

- Non-linear Regression : Fit data to Hill or Log-Logistic models (IC50/EC50 calculations).

- Error Propagation : Report confidence intervals (95% CI) for fitted parameters.

- Software Tools : Use GraphPad Prism or R packages (e.g.,

drc) for robust fitting .

Q. How can researchers optimize this compound’s solubility for in vitro assays without altering its bioactive properties?

- Methodological Answer :

- Co-solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) to avoid cytotoxicity.

- Surfactant Screening : Evaluate Tween-80 or PEG-based surfactants for micellar encapsulation.

- Stability Monitoring : Use dynamic light scattering (DLS) to track aggregation over 24 hours .

Q. What factors influence batch-to-batch variability in this compound’s synthesis, and how can they be mitigated?

- Methodological Answer :

- Critical Process Parameters (CPPs) : Monitor reaction pH (±0.2 units) and stirring rate (RPM).

- Quality-by-Design (QbD) : Implement design-of-experiments (DoE) to identify optimal conditions .

Future Research Directions

Q. What gaps exist in understanding this compound’s mechanism of action, and how can they be addressed experimentally?

- Methodological Answer :

- Target Identification : Use affinity chromatography or SPR to identify binding partners.

- Omics Integration : Perform transcriptomic/proteomic profiling post-treatment to map signaling pathways .

Tables for Methodological Reference

| Statistical Test | Application | Threshold |

|---|---|---|

| Student’s t-test | Batch comparison | p < 0.05 |

| ANOVA | Multi-group variability | F-value ≥ 3.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.